
4-Methyloxane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloxane-4-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are often used as intermediates in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyloxane-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is known for its high reactivity and efficiency . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, which allows for the in situ preparation of sulfonyl chlorides from thiols .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methyloxane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Oxidizing Agents: Hydrogen peroxide (H2O2), thionyl chloride (SOCl2), and N-chlorosuccinimide (NCS)
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-Methyloxane-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyloxane-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can exhibit various biological activities. For example, sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to antibacterial and other pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxane-4-sulfonyl chloride: A closely related compound with similar reactivity and applications.
4-Acetamidobenzenesulfonyl chloride: Another sulfonyl chloride derivative used in the synthesis of sulfonamides.
Uniqueness
4-Methyloxane-4-sulfonyl chloride is unique due to its specific structure, which allows for the formation of a variety of sulfonyl derivatives with diverse applications in chemistry, biology, medicine, and industry. Its reactivity and versatility make it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C6H11ClO3S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
4-methyloxane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(11(7,8)9)2-4-10-5-3-6/h2-5H2,1H3 |
InChI Key |
TYNZRVSELWWSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



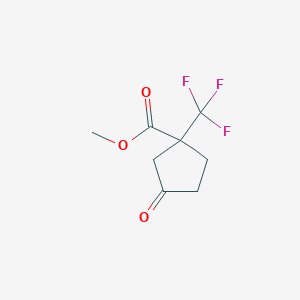
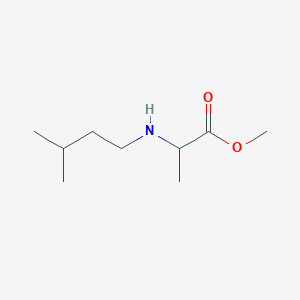
![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
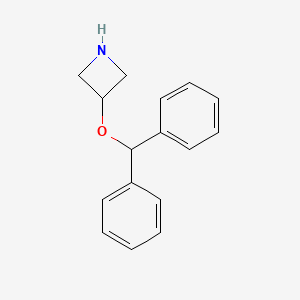
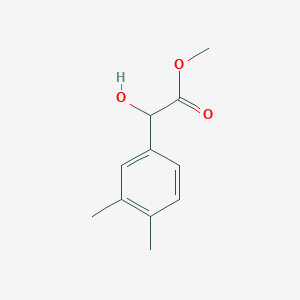
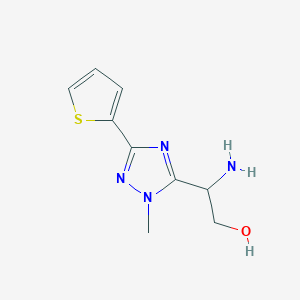
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
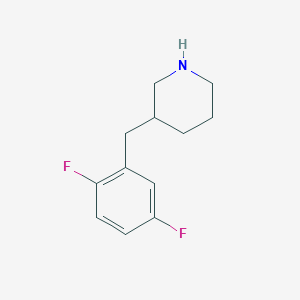

![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)
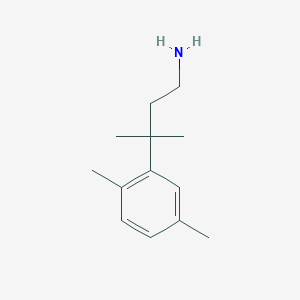

![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
